molecular formula C11H13NO5 B13082863 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid CAS No. 1421601-43-5

5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid

Cat. No.: B13082863
CAS No.: 1421601-43-5
M. Wt: 239.22 g/mol
InChI Key: XOAOKOREPINNOD-UHFFFAOYSA-N
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Description

5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a methoxycarbonyl group attached to the pyrrole ring, which is further connected to a pentanoic acid chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the methoxycarbonyl group via esterification. The final step involves the attachment of the pentanoic acid chain through a series of condensation reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors are employed to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group and the pyrrole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methoxycarbonyl)-1H-pyrrol-2-ylboronic acid
  • 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Uniqueness

Compared to similar compounds, 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

1421601-43-5

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

5-(5-methoxycarbonyl-1H-pyrrol-3-yl)-5-oxopentanoic acid

InChI

InChI=1S/C11H13NO5/c1-17-11(16)8-5-7(6-12-8)9(13)3-2-4-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15)

InChI Key

XOAOKOREPINNOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)CCCC(=O)O

Origin of Product

United States

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